Superior SIRT2 Inhibitory Potency Compared to Prototypical Azepane-Sulfonyl Probe AK-1
The target compound demonstrates over an order of magnitude greater potency against SIRT2 deacetylase compared to the classical azepane-sulfonyl inhibitor AK-1. Under identical in vitro enzymatic assay conditions using human recombinant SIRT2 and a Fluor de Lys-SIRT substrate, the target compound achieved a significantly lower IC50, indicating tighter binding affinity and superior target engagement [1].
| Evidence Dimension | SIRT2 Deacetylase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | AK-1 (3-(azepane-1-sulfonyl)-N-(3-nitrophenyl)benzamide): IC50 = 12.5 µM |
| Quantified Difference | 12.5-fold more potent |
| Conditions | In vitro enzymatic assay using human recombinant SIRT2 with Fluor de Lys-SIRT substrate, 60-minute pre-incubation before substrate addition, measured after 60 minutes. |
Why This Matters
For researchers screening SIRT2 inhibitors, the 12.5-fold potency advantage allows for lower compound usage and potentially reduced off-target effects at effective concentrations, making this compound a more efficient probe for SIRT2-dependent mechanisms.
- [1] BindingDB Entry BDBM50392111. IC50 values for the target compound (BDBM50392111) and AK-1 (BDBM50392111 reference data) against human recombinant SIRT2. View Source
